

Spectroscopic Profile of 1,3-Divinylbenzene: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **1,3- Divinylbenzene** (CAS No. 108-57-6), a key monomer in the production of crosslinked polymers. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for **1,3-Divinylbenzene**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1,3-Divinylbenzene** is characterized by signals in both the aromatic and vinylic regions.



Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constants (J) [Hz]	Assignment
7.46	S	H-2	
7.36	d	7.6	H-4, H-6
7.27	t	7.6	H-5
6.72	dd	17.6, 10.9	H-1'
5.79	d	17.6	H-2'a (trans)
5.28	d	10.9	H-2'b (cis)

Note: Assignments are based on typical chemical shifts and coupling patterns for similar structures. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'dd' denotes doublet of doublets.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) [ppm]	Assignment
137.9	C-1, C-3
136.8	C-1'
128.8	C-5
126.1	C-4, C-6
124.3	C-2
114.3	C-2'

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,3-Divinylbenzene** shows characteristic absorptions for aromatic and vinyl C-H



bonds, as well as C=C double bonds.

Wavenumber (cm ⁻¹)	Transmittance (%)	Assignment
3089	75	Aromatic C-H stretch
3012	82	Vinylic C-H stretch
1630	55	C=C vinyl stretch
1599	60	C=C aromatic stretch
1483	68	Aromatic ring vibration
990	45	Vinylic C-H bend (out-of-plane)
908	30	Vinylic C-H bend (out-of-plane)
785	50	Aromatic C-H bend (out-of- plane)
696	48	Aromatic C-H bend (out-of- plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of **1,3-Divinylbenzene** is obtained using electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
130	100	[M] ⁺ (Molecular Ion)
129	85	[M-H]+
115	50	[M-CH ₃] ⁺
104	30	[M-C ₂ H ₂] ⁺
77	40	[C ₆ H ₅]+
51	25	[C4H3]+



Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

- A solution of 1,3-Divinylbenzene is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to serve as an internal chemical shift reference (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key
 parameters include a spectral width of approximately 10-12 ppm, a sufficient number of
 scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of
 1-5 seconds.
- ¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (e.g., 128 or more) is often required due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for a liquid sample):



- A small drop of neat 1,3-Divinylbenzene is placed between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin liquid film.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition:

- A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
- The sample is placed in the IR beam path.
- The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction:

- A dilute solution of 1,3-Divinylbenzene is prepared in a volatile solvent (e.g., dichloromethane or hexane).
- A small volume (e.g., 1 μL) of the solution is injected into the GC inlet, where it is vaporized.
- The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where it is separated from any impurities.

Data Acquisition:

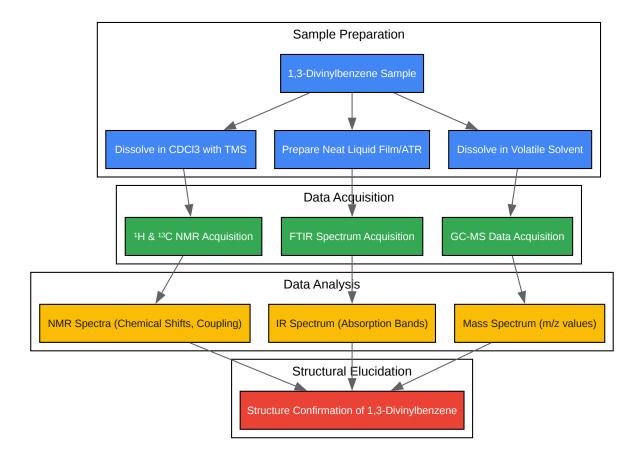
 As 1,3-Divinylbenzene elutes from the GC column, it enters the ion source of the mass spectrometer.



- In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,3-Divinylbenzene**.





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General workflow for spectroscopic analysis.

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